
Pyributicarb 10 microg/mL in Cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyributicarb is a chemical compound used primarily as a reference material in various analytical applications. It is often prepared in a solution with cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its high purity and stability, making it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyributicarb involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route can vary depending on the desired purity and application of the compound .
Industrial Production Methods: In industrial settings, pyributicarb is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves multiple purification steps, including crystallization and chromatography, to achieve the desired level of purity. The final product is then dissolved in cyclohexane to create a standard solution with a concentration of 10 micrograms per milliliter .
Analyse Chemischer Reaktionen
Types of Reactions: Pyributicarb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving pyributicarb include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of pyributicarb depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Pyributicarb is widely used in scientific research due to its high purity and stability. In chemistry, it serves as a reference material for calibrating analytical instruments like HPLC and gas chromatography (GC). In biology and medicine, pyributicarb is used in studies involving enzyme inhibition and drug metabolism. Its stability in cyclohexane makes it suitable for long-term storage and use in various experimental setups .
Wirkmechanismus
The mechanism of action of pyributicarb involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pyributicarb include other carbamate derivatives and reference materials used in analytical chemistry. Examples include carbaryl, propoxur, and aldicarb. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
Uniqueness: Pyributicarb stands out due to its high purity and stability in cyclohexane, making it particularly suitable for use in HPLC and GC. Its versatility in undergoing various chemical reactions also enhances its applicability in different fields of research .
Eigenschaften
Molekularformel |
C18H22N2O2S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
O-(3-tert-butylphenyl) N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)13-7-5-9-15(11-13)22-17(23)19-12-14-8-6-10-16(20-14)21-4/h5-11H,12H2,1-4H3,(H,19,23) |
InChI-Schlüssel |
DKZJUGVAHNJFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC=C1)OC(=S)NCC2=NC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



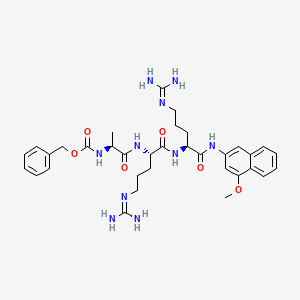
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
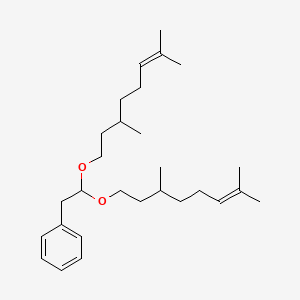
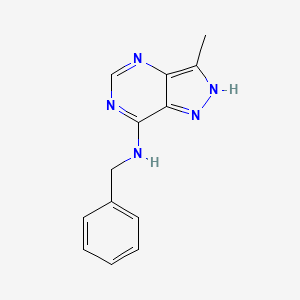
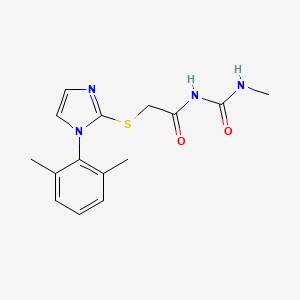
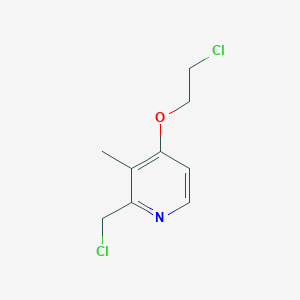


![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
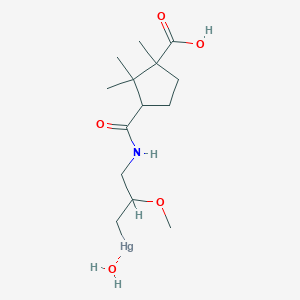
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
